4,7-Dichloro-2-(trifluoromethyl)quinoline
Overview
Description
4,7-Dichloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N and a molar mass of 266.05 g/mol . It appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This compound is relatively stable at room temperature but should be kept away from strong oxidants or acids .
Preparation Methods
The synthesis of 4,7-Dichloro-2-(trifluoromethyl)quinoline typically involves several steps :
Reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride: This reaction occurs in the presence of 1,2-dichlorobenzene to produce 2-fluoro-1,2-dichlorobenzene.
Reaction of 2-fluoro-1,2-dichlorobenzene with cyanobromide magnesium: This step yields 2-cyano-1,2-dichlorobenzene.
Amadori rearrangement reaction: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene is rearranged into 2-cyano-1,2,3-trichlorobenzene.
Final reaction with trifluoroformate: This step produces this compound.
Chemical Reactions Analysis
4,7-Dichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and reduction reactions: These reactions can modify the functional groups attached to the quinoline ring.
Reagents and conditions: Common reagents include aluminum chloride for catalysis and trifluoroformate for introducing the trifluoromethyl group.
Major products: The products depend on the specific reaction conditions and reagents used, but typically involve modifications to the quinoline ring structure.
Scientific Research Applications
4,7-Dichloro-2-(trifluoromethyl)quinoline has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of fluoroborate compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways . The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .
Comparison with Similar Compounds
4,7-Dichloro-2-(trifluoromethyl)quinoline can be compared to other quinoline derivatives, such as 4,7-dichloroquinoline . While both compounds share a similar quinoline core, the presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability . This makes it particularly valuable in applications requiring these specific characteristics .
Similar Compounds
Properties
IUPAC Name |
4,7-dichloro-2-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABBFMFOBKWLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593978 | |
Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702640-95-7 | |
Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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